Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate
Description
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-[(5-methylfuran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17NO3/c1-8-5-6-9(14-8)7-12-10(13)15-11(2,3)4/h5-6H,7H2,1-4H3,(H,12,13) |
InChI Key |
KZVTWQYNQZKBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The standard method involves the nucleophilic attack of 5-methylfuran-2-ylmethylamine on tert-butyl chloroformate, facilitated by a base to neutralize HCl (Figure 1).
- Reagents :
- 5-Methylfuran-2-ylmethylamine (1.0 equiv)
- Tert-butyl chloroformate (1.1–1.2 equiv)
- Base (e.g., triethylamine, pyridine, or DBU)
- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetone (anhydrous)
- Steps :
- Dissolve the amine in anhydrous solvent under inert atmosphere.
- Add the base (1.5–2.0 equiv) to deprotonate the amine.
- Slowly add tert-butyl chloroformate at 0–5°C to control exothermicity.
- Stir at room temperature until completion (4–24 hours).
- Quench with water, extract with organic solvent, and purify via column chromatography (hexane/ethyl acetate).
Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Base (Triethylamine) | DCM, 0°C → RT, 12h | 85 | 98 | |
| Base (DBU) | THF, RT, 6h | 92 | 95 | |
| Solvent (Acetone) | Reflux, 8h | 78 | 97 |
Key Observations :
- DBU outperforms triethylamine in yield due to stronger basicity and improved solubility.
- Anhydrous conditions prevent hydrolysis of tert-butyl chloroformate.
- Purification : Silica gel chromatography (4:1 hexane/ethyl acetate) resolves byproducts like unreacted amine or bis-carbamate adducts.
Alternative Methods
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency:
- Conditions :
- Residence time: 10–15 minutes
- Temperature: 50–60°C
- Solvent: THF or DCM
- Advantages :
- 20–30% higher throughput vs. batch processes.
- Reduced side reactions due to precise temperature control.
Catalytic Approaches
Bi(OTf)₃-catalyzed reactions (adapted from similar carbamate syntheses):
- Procedure :
- Mix 5-methylfuran-2-ylmethanol, tert-butyl carbamate, and Bi(OTf)₃ (5 mol%) in toluene.
- Heat at 80°C for 12h.
- Yield : 65–70% (lower than chloroformate method).
- Limitation : Requires stoichiometric alcohol, limiting scalability.
Critical Analysis of Byproduct Formation
Common Byproducts
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 1.48 (s, 9H, tert-butyl), 2.25 (s, 3H, CH₃-furan), 4.05 (d, 2H, CH₂), 6.05–6.35 (m, 2H, furan-H).
- IR : 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).
Industrial-Scale Considerations
| Factor | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 85–92% | 88–94% |
| Purity | 95–98% | 96–99% |
| Cost Efficiency | Moderate | High |
| Reaction Time | 6–24h | 10–15min |
Challenges :
- Storage of 5-Methylfuran-2-ylmethylamine : Requires refrigeration (<4°C) to prevent oxidation.
- Waste Management : Neutralization of HCl/byproducts demands careful disposal.
Comparison with Analogous Carbamates
Chemical Reactions Analysis
Chemical Reactions Involving Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate
This compound can participate in various chemical reactions due to its functional groups:
Hydrolysis
Hydrolysis of the carbamate can occur under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide:
Substitution Reactions
The nitrogen atom in the carbamate can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example:
where represents an alkyl or aryl halide.
Diels-Alder Reactions
The furan moiety can participate in Diels-Alder reactions, which are useful for constructing complex cyclic structures:
This reaction is particularly valuable in synthetic organic chemistry for building polycyclic compounds .
Enzyme Inhibition Studies
Research indicates that this compound may inhibit certain enzymes by binding to their active sites, preventing substrate access. The electron-rich nature of the furan ring enhances these interactions, making it a candidate for drug design targeting enzyme-related pathways.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C12H17N2O3 | Furan ring; potential enzyme inhibitor |
| Tert-butyl N-(furan-2-ylmethyl)carbamate | C10H15NO3 | Lacks methyl substitution; simpler structure |
| Tert-butyl N-(5-bromothiazol-2-yl)carbamate | C12H16BrN3O3 | Contains bromine; may exhibit enhanced biological activity |
This comparative analysis highlights how modifications in structure can influence chemical behavior and biological activity .
Scientific Research Applications
Pharmaceutical Applications
- Drug Synthesis : Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate serves as a building block in drug synthesis due to its unique structural features. Compounds containing furan rings are known for their potential anti-inflammatory, antioxidant, and antimicrobial properties, making this carbamate a candidate for further exploration in medicinal chemistry .
- Biological Activity : Preliminary studies indicate that this compound may interact with biological macromolecules such as proteins and nucleic acids. Its potential to modulate enzyme activities or influence signaling pathways is currently under investigation .
-
Case Studies :
- A study explored the anti-inflammatory effects of similar furan derivatives, highlighting their role in inhibiting pro-inflammatory cytokines, which could be relevant for developing new anti-inflammatory drugs based on this compound .
- Research on related compounds has shown promising results in antimicrobial activity against various pathogens, suggesting that this carbamate could also exhibit similar effects .
Agrochemical Applications
This compound's stability and biological activity make it a candidate for use in agrochemicals. Its potential applications include:
- Pesticides : The unique structure may allow it to function as an effective pesticide or herbicide, targeting specific biochemical pathways in pests while minimizing harm to non-target organisms.
- Fungicides : Given the antimicrobial properties associated with furan-containing compounds, there is potential for developing fungicides that leverage the activity of this compound against fungal pathogens affecting crops .
Mechanism of Action
The mechanism of action of carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related tert-butyl carbamate derivatives, emphasizing differences in substituents, synthetic methods, physicochemical properties, and applications.
Structural Features
- Target Compound: Core Structure: Boc-protected aminomethyl group. Substituent: 5-Methylfuran-2-yl (moderate lipophilicity, electron-rich aromatic system).
- Analog 1: tert-Butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate () Substituent: Benzo[d][1,3]dioxolyl group with an ethoxyvinyl side chain.
Analog 2 : tert-Butyl ((2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl)-methyl)carbamate ()
Analog 3 : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
Physicochemical Properties
Biological Activity
Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHNO
- Molecular Weight : 197.23 g/mol
The structure features a tert-butyl group , which enhances stability and hydrophobic characteristics, and a 5-methylfuran moiety , known for its biological activity. The carbamate functional group is significant for its interactions with biological macromolecules, such as proteins and nucleic acids.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Compounds containing furan rings are recognized for their potential to scavenge free radicals, thereby mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in pharmacological applications.
- Anti-inflammatory Effects : The structural components of the compound suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest:
- Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity and altering biochemical pathways.
- Receptor Interaction : It could potentially bind to receptors, modulating cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the uniqueness of this compound. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl furan-2-ylmethylcarbamate | CHNO | Contains furan ring; potential for similar bioactivity |
| Tert-butyl N-(5-methylfuran-2-yl)carbamate | CHNO | Longer alkyl chain; may exhibit different solubility properties |
| Tert-butyl N-(5-bromothiazol-2-yl)carbamate | CHBrNO | Contains bromine; may have enhanced biological activity due to halogenation |
| Tert-butyl N-(5-methylfuran-2-yl)methylideneaminocarbamate | CHNO | Contains an imine functionality; potential for different reactivity patterns |
This table illustrates how modifications in structure can influence the chemical behavior and biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Activity Study : A study demonstrated that derivatives of furan exhibited significant antimicrobial activity against various bacterial strains, suggesting that this compound may follow a similar trend.
- Antioxidant Potential : Research indicated that furan-containing compounds can effectively scavenge reactive oxygen species (ROS), contributing to their antioxidant properties. This suggests a pathway through which this compound may exert protective effects against oxidative damage.
- Inflammation Modulation : Another study highlighted the role of furan derivatives in reducing inflammation markers in animal models, indicating a therapeutic potential for inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl [(5-methylfuran-2-yl)methyl]carbamate?
A common approach involves carbamate protection of amines using tert-butoxycarbonyl (Boc) groups. For example, asymmetric Mannich reactions employ tert-butyl carbamate derivatives with aldehydes and ketones in the presence of chiral catalysts like organocatalysts or Lewis acids. Reaction conditions typically include anhydrous solvents (e.g., tetrahydrofuran) and controlled temperatures (0–25°C) to optimize yield and stereoselectivity . Specific protocols may require purification via column chromatography or recrystallization to achieve high purity (>95%) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm molecular structure and identify substituents (e.g., furan methyl groups or Boc-protected amines). Chemical shifts for tert-butyl groups typically appear at ~1.4 ppm (1H) and 28–30 ppm (13C) .
- Mass spectrometry (ESI or HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving stereochemistry and hydrogen-bonding interactions in crystalline derivatives .
Q. How should this compound be stored to ensure stability?
Store in airtight containers at room temperature (20–25°C) in a dry, dark environment. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as these may hydrolyze the Boc group .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data for tert-butyl carbamate derivatives?
Contradictions in NMR signals may arise from dynamic stereochemistry, solvent effects, or impurities. Strategies include:
- Repeating synthesis under strictly anhydrous conditions to exclude hydrolysis byproducts.
- Variable-temperature NMR to detect conformational changes .
- X-ray crystallography to unambiguously assign stereochemistry .
Q. What strategies optimize diastereoselectivity in asymmetric reactions involving tert-butyl carbamates?
- Catalyst selection : Chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-Zn) enhance enantiomeric excess .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) improve transition-state organization.
- Additives : Molecular sieves or chiral auxiliaries suppress racemization .
Q. How do hydrogen-bonding interactions influence the crystal packing of tert-butyl carbamate derivatives?
Studies on tert-butyl carbamate crystals reveal that intermolecular N–H···O and C–H···O bonds create layered or helical architectures. These interactions are critical for stabilizing specific conformations, which can impact solubility and reactivity .
Q. What role does tert-butyl carbamate play in synthesizing pharmaceutical intermediates?
Boc groups protect amines during multi-step syntheses, enabling selective deprotection under mild acidic conditions (e.g., TFA). For example, tert-butyl carbamates are intermediates in the synthesis of WDR5 degraders and statin side chains, where stereochemical control is vital for bioactivity .
Q. How can photoredox catalysis modify tert-butyl carbamate derivatives?
Photoredox methods (e.g., using Ru or Ir catalysts) enable radical-mediated amination or C–H functionalization. Wang et al. demonstrated photocatalyzed amination of tert-butyl carbamates to synthesize 3-aminochromones, leveraging visible light for efficient bond formation .
Safety and Handling
Q. What are the key safety considerations when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How should researchers mitigate risks during large-scale reactions?
- Process safety : Conduct small-scale calorimetry to assess exothermic risks.
- Environmental controls : Use closed systems to minimize vapor release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
